2-Amino-6-fluorobenzoic acid

Overview

Description

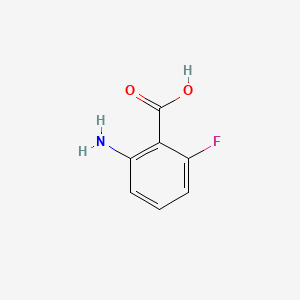

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the fluorine atom at the sixth carbon of the benzene ring. This compound is a white to light yellow crystalline powder and is soluble in organic solvents like methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorobenzoic acid typically involves the reduction of 6-fluoro-2-nitrobenzoic acid. A common method includes the use of molybdenum dioxide and activated carbon as catalysts, with hydrazine hydrate as the reducing agent. The reaction is carried out in ethanol at room temperature for about 7 hours. The product is then extracted using ethyl acetate and water, yielding a pale yellow solid with a high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group in 6-fluoro-2-nitrobenzoic acid is reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with acyl chlorides to form amides.

Common Reagents and Conditions:

Reduction: Hydrazine hydrate, molybdenum dioxide, activated carbon, ethanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Condensation: Acyl chlorides, N,N-dimethylamino-4-pyridine, dichloromethane.

Major Products:

Reduction: this compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Condensation: Amides such as 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. |

| Fluorescent Probes | Used in creating probes for biological imaging, enhancing visualization of cellular processes. |

| Material Science | Incorporated into polymers to improve thermal stability and mechanical properties. |

| Analytical Chemistry | Acts as a reagent in chromatographic techniques for separating and identifying complex mixtures. |

| Biochemical Research | Utilized in enzyme activity studies and protein interactions, providing insights into metabolic pathways. |

Pharmaceutical Development

2-Amino-6-fluorobenzoic acid is particularly important in the development of pharmaceuticals. It acts as an intermediate in synthesizing various drugs, notably those targeting inflammation and pain relief. A specific study highlighted its potential in tuberculosis treatment, where it demonstrated a minimum inhibitory concentration (MIC) of 5 µM against Mycobacterium tuberculosis without tryptophan present. The compound's ability to inhibit tryptophan biosynthesis pathways is crucial for its antimicrobial activity .

Fluorescent Probes

The compound is employed in the development of fluorescent probes that allow researchers to visualize biological processes with high specificity and sensitivity. These probes are vital for imaging techniques used in cellular biology and medical diagnostics .

Material Science

In material science, this compound is integrated into polymers to enhance their mechanical properties and thermal stability. This application is significant for producing durable materials used in various industrial applications .

Analytical Chemistry

As a reagent in chromatographic methods, this compound aids in the separation and identification of complex mixtures. Its role in analytical chemistry is essential for the accurate analysis of biological samples and chemical compounds .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme activities and protein interactions. This research provides valuable insights into metabolic pathways and disease mechanisms, contributing to our understanding of various biological processes .

Case Studies

- Tuberculosis Treatment

- Synthesis of Neuroleptic Agents

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of both amino and fluorine groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

2-Amino-6-fluorobenzoic acid can be compared with other similar compounds, such as:

- 2-Amino-5-fluorobenzoic acid

- 2-Amino-4-fluorobenzoic acid

- 2-Amino-6-chlorobenzoic acid

- 2-Amino-3-bromobenzoic acid

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-6-fluorobenzoic acid (6-FABA) is a fluorinated derivative of anthranilic acid, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry, particularly in the context of tuberculosis treatment and neuroleptic drug development. This article reviews the biological activities of 6-FABA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 155.13 g/mol

- CAS Number : 434-76-4

- Melting Point : 165°C to 167°C

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 155.13 g/mol |

| Melting Point | 165°C - 167°C |

| Purity | >98% |

Biological Activity Overview

This compound has been primarily studied for its potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb), as well as its applications in the synthesis of neuroleptic drugs.

Antimicrobial Activity

Research indicates that 6-FABA exhibits significant antimicrobial properties, particularly against Mtb. In a study, it was reported to have a minimum inhibitory concentration (MIC) of 5 µM in the absence of tryptophan, suggesting it effectively inhibits Mtb growth by targeting tryptophan biosynthesis pathways . The addition of tryptophan rescues Mtb growth, highlighting the compound's mechanism of action.

Case Study: Efficacy Against Tuberculosis

In vivo studies demonstrated that administration of 6-FABA in murine models resulted in a 10-fold reduction in bacterial load in spleens infected with Mtb compared to controls . This suggests that 6-FABA not only inhibits bacterial growth but may also enhance host immune responses against Mtb.

The mechanism by which 6-FABA exerts its antimicrobial effects appears to involve the inhibition of enzymes involved in tryptophan biosynthesis. Specifically, it may inhibit anthranilate synthase (TrpE) or modify subsequent pathways leading to protein stress within the bacteria .

Neuroleptic Activity

Beyond its antimicrobial properties, 6-FABA has been utilized in synthesizing novel benzamide derivatives that exhibit potent neuroleptic activity. For instance, compounds derived from 6-FABA have shown promise in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of various derivatives from 6-FABA has been explored extensively. Notably, it serves as a precursor for creating monofluorinated heterocycles and other biologically active compounds.

Example Synthesis Pathways:

- Condensation Reactions :

- Hydrazide Derivatives :

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 2-amino-6-fluorobenzoic acid to prevent degradation or hazards?

- Methodology : Follow OSHA and GBZ 2.1-2007 guidelines for chemical storage: use airtight containers, avoid direct light, and maintain a ventilated environment. Personal protective equipment (gloves, goggles) is mandatory during handling. For spills, use dry absorbents (e.g., vermiculite) to avoid water-induced splashing .

- Data Note : The compound’s stability is pH-sensitive; store at neutral conditions (pH 6–8) to minimize hydrolysis.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodology :

- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 155.12 for C7H6FNO2) and fragmentation patterns. Cross-reference with NIST Standard Reference Database 69 for validation .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that fluorine substitution may require high-resolution data due to its electron-withdrawing effects .

Q. How can purity be assessed during synthesis of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against a certified reference standard.

- Elemental Analysis : Verify %C, %H, %N, and %F deviations within ±0.3% of theoretical values (C: 54.20%, H: 3.90%, N: 9.03%, F: 12.24%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported MIC values of this compound against Mycobacterium tuberculosis?

- Methodology :

- Conditional Media Design : Test inhibition in media with/without exogenous tryptophan. MIC discrepancies may arise due to Trp-dependent rescue of bacterial growth (e.g., 5 µM MIC in Trp-free media vs. no inhibition in Trp-supplemented media) .

- Mutant Validation : Sequence trpE (anthranilate synthase) in resistant strains. The F68I mutation confers hypermorphic activity, reducing sensitivity to inhibition .

Q. How can this compound be optimized as a building block for fluorinated benzothiazole derivatives?

- Methodology :

- Synthetic Routes : Use Suzuki-Miyaura coupling to introduce aryl groups at the 6-fluoro position. Monitor regioselectivity via <sup>19</sup>F NMR.

- Crystallographic Analysis : Apply SHELXD/SHELXE for phase determination in structurally ambiguous intermediates .

Q. What in vitro assays validate the interaction of this compound with TrpE in Mtb?

- Methodology :

- Enzyme Kinetics : Measure anthranilate synthase activity via UV-Vis (absorbance at 340 nm for IGP substrate depletion). Compare IC50 values between wild-type and F68I TrpE variants .

- SPR/Biacore : Immobilize TrpE on a CM5 chip to quantify binding affinity (KD) of this compound .

Q. How do fluorination patterns (e.g., 6-F vs. 5-F substitution) alter the bioactivity of anthranilic acid derivatives?

- Methodology :

- Comparative SAR : Synthesize 5-F and 6-F analogs. Test against Mtb in Trp-free media. 6-FABA shows 10-fold bacterial load reduction in mice, while 5-FABA is less potent, indicating positional fluorine effects .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing effects and steric clashes at TrpE’s active site .

Q. Data Analysis and Experimental Design

Q. How to address conflicting crystallographic data for fluorinated benzoic acid derivatives?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets. For low-symmetry crystals, apply HKLF 5 format to handle overlapping reflections .

- Validation Tools : Cross-check with CCDC Mercury for bond-length outliers (>0.02 Å may indicate disorder).

Q. What statistical approaches are suitable for dose-response studies of this compound in Mtb?

- Methodology :

- Probit Analysis : Fit log-dose vs. % inhibition curves to calculate EC50 and Hill coefficients.

- ANOVA with Tukey’s Test : Compare bacterial load reductions across treatment groups (e.g., 6-FABA vs. ethyl ester derivatives) .

Q. Safety and Compliance

Q. What regulatory guidelines apply to disposal of this compound waste?

Properties

IUPAC Name |

2-amino-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963006 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-76-4 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.